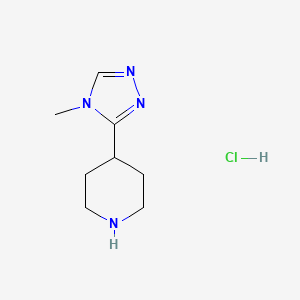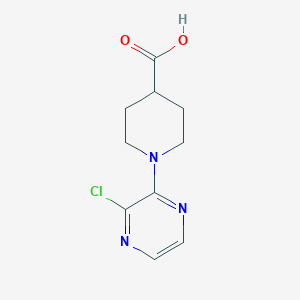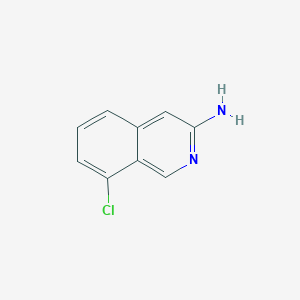
8-Chloroisoquinolin-3-amine
Übersicht
Beschreibung
8-Chloroisoquinolin-3-amine is an organic compound and a member of the isoquinoline family. It has a molecular formula of C9H7ClN2 .
Molecular Structure Analysis
The InChI code for 8-Chloroisoquinolin-3-amine is1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) . The molecular weight is 178.62 g/mol . Physical And Chemical Properties Analysis
8-Chloroisoquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 178.62 g/mol . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Microwave-Accelerated Amination
A study by Prabakaran, Manivel, and Khan (2010) utilized 1-chloroisoquinolines in microwave-accelerated palladium-catalyzed amination reactions. This process, aided by the BINAP additive and sodium carbonate, yielded various heterocyclic amines with potential for further chemical applications, demonstrating the utility of chloroisoquinolines in facilitating efficient synthesis of complex organic structures Prabakaran, Manivel, & Khan, 2010.
Anticancer Compound Synthesis
Konovalenko et al. (2020) developed a method for synthesizing 1-aminoisoquinolines by recyclization of 3-hetarylisocoumarins. This process yielded compounds with a heterocyclic substituent, which preliminary biological assays suggest could be a promising family of anticancer compounds. This research underscores the potential of chloroisoquinoline derivatives in the development of novel therapeutic agents Konovalenko et al., 2020.
Antidepressant and Antifungal Evaluation
Kumar et al. (2011) synthesized a series of N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives and evaluated them for their antidepressant and antifungal activities. The findings indicated significant antidepressant effects in some compounds, highlighting the chemical versatility and potential pharmacological benefits of chloroisoquinoline derivatives Kumar et al., 2011.
Adamantane-Containing Amines
A study by Kharlamova et al. (2021) focused on the synthesis of N-heteroaryl substituted adamantane-containing amines, starting from chloroisoquinolines. These compounds, due to their antiviral and psychotherapeutic activity prospects, illustrate the importance of chloroisoquinoline derivatives in medicinal chemistry Kharlamova et al., 2021.
Non-Azoles Antimycotic Agents
Research by Kumar, Bawa, Drabu, and Panda (2011) into 2-chloroquinoline derivatives aimed at synthesizing non-azoles antimycotic agents. This work underscores the role of chloroisoquinoline derivatives in creating antifungal agents, offering alternatives to traditional treatments Kumar, Bawa, Drabu, & Panda, 2011.
Safety And Hazards
Eigenschaften
IUPAC Name |
8-chloroisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJUVRFOIKEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697486 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-3-amine | |
CAS RN |
1184843-26-2 | |
| Record name | 8-Chloroisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride](/img/structure/B1424170.png)
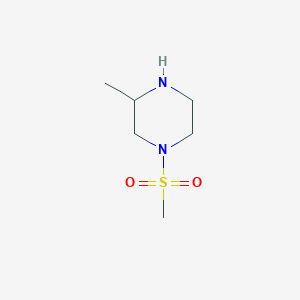
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1424173.png)
![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)
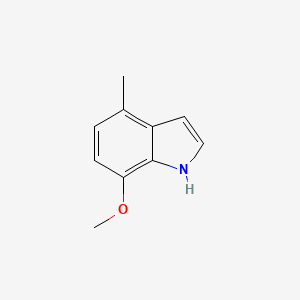
![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
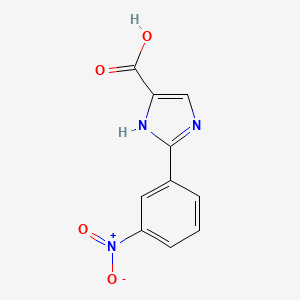
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)
